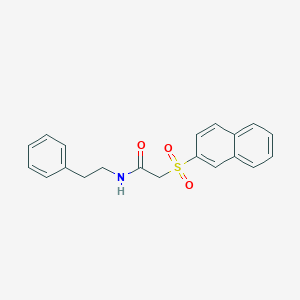
4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide, also known as DMS, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thioether family and is known for its ability to inhibit the activity of certain enzymes in the body. In
作用機序
The mechanism of action of 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide involves the inhibition of certain enzymes in the body. Specifically, 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide inhibits the activity of enzymes that are involved in the production of reactive oxygen species (ROS). ROS are molecules that can cause damage to cells and tissues, and are involved in the development of various diseases, including cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide have been extensively studied. 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide has been shown to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in these cells. Additionally, 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide has been shown to have anti-inflammatory properties, and to inhibit the activity of certain enzymes that are involved in the development of inflammation.
実験室実験の利点と制限
One of the main advantages of using 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide in lab experiments is its specificity. 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide is able to selectively inhibit the activity of certain enzymes, without affecting other enzymes in the body. This makes it a valuable tool for researchers who are studying the role of specific enzymes in various biological processes. However, one of the main limitations of using 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide in lab experiments is its potential toxicity. 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for the study of 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide. One area of research could be in the development of new cancer treatments that are based on the inhibition of enzymes that are involved in the production of ROS. Additionally, 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide could be studied for its potential applications in the treatment of other diseases that are characterized by inflammation, such as arthritis. Finally, further studies could be conducted to determine the optimal concentration of 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide for use in lab experiments, and to investigate potential strategies for reducing its toxicity.
合成法
The synthesis method of 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with 3-chloro-3-(1-piperidinyl)propyl sulfide in the presence of a base. This reaction yields 4,6-dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide, which is then purified using various chromatographic techniques.
科学的研究の応用
4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes it a potential candidate for the development of new cancer treatments.
特性
製品名 |
4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide |
|---|---|
分子式 |
C14H21N3OS |
分子量 |
279.4 g/mol |
IUPAC名 |
3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H21N3OS/c1-11-10-12(2)16-14(15-11)19-9-6-13(18)17-7-4-3-5-8-17/h10H,3-9H2,1-2H3 |
InChIキー |
QBIDXHQYDCNFPV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)SCCC(=O)N2CCCCC2)C |
正規SMILES |
CC1=CC(=NC(=N1)SCCC(=O)N2CCCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277147.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277148.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277149.png)
![N-(4-acetylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277151.png)




![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277162.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277163.png)
![N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277165.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(2-naphthyl)acetamide](/img/structure/B277171.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B277175.png)